1-Aminonaphthalene-d7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Internal Standard in Mass Spectrometry

Due to its distinct mass compared to the unlabeled form, 1-Aminonaphthalene-d7 serves as a valuable internal standard in mass spectrometry . In mass spectrometry experiments, an internal standard is a compound added to a sample in a known amount. By comparing the signal of the analyte of interest with the signal of the internal standard, researchers can account for variations in instrument performance and sample preparation, leading to more accurate and reproducible quantitative analysis .

Investigating Reaction Mechanisms

The selective replacement of hydrogen with deuterium allows scientists to trace the fate of specific hydrogens within a molecule during a chemical reaction. By analyzing the position of the deuterium atoms in the final product, researchers can gain insights into the reaction mechanism and identify reaction intermediates .

Studying Biological Processes

1-Aminonaphthalene-d7 can be used to study biological processes involving 1-Aminonaphthalene. As an isotopically labeled molecule, it can be distinguished from the unlabeled form in biological systems, allowing researchers to track the uptake, metabolism, and distribution of 1-Aminonaphthalene within an organism .

1-Aminonaphthalene-d7 is a deuterated derivative of 1-aminonaphthalene, a compound characterized by the presence of an amino group attached to the naphthalene ring. The "d7" designation indicates that seven hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This modification enhances the compound's utility in various analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, where it serves as a valuable internal standard due to its distinct spectral properties. The chemical formula for 1-aminonaphthalene-d7 is C10H2D7N, and its CAS number is 78832-53-8 .

1-Aminonaphthalene-d7 itself doesn't have a specific mechanism of action. Its primary function lies in its application as an internal standard or probe molecule in NMR spectroscopy. The presence of deuterium atoms alters the chemical shifts of specific peaks in the NMR spectrum, allowing researchers to distinguish the labeled compound from other components in a mixture []. This is particularly useful for studying reaction mechanisms, following the fate of the labeled molecule in complex processes.

Here are some safety points to consider []:

- Toxic: Can cause skin, eye, and respiratory irritation upon exposure.

- Possible carcinogen: 1-Aminonaphthalene is listed as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Although the deuterated form might have slightly reduced carcinogenicity, it's advisable to handle it with caution.

- Combustible: May ignite upon exposure to heat or flame.

1-Aminonaphthalene-d7 can be synthesized through several methods, typically involving the deuteration of 1-aminonaphthalene. One common approach is the use of deuterated reagents in reactions where hydrogen atoms are replaced by deuterium. For example, the reduction of naphthalene using deuterated lithium aluminum hydride could yield 1-aminonaphthalene-d7. Additionally, chemical exchange reactions with deuterated solvents or gases may also be employed to achieve the desired isotopic labeling .

The primary applications of 1-aminonaphthalene-d7 include:

- Analytical Chemistry: It serves as an internal standard in NMR spectroscopy and mass spectrometry due to its distinct isotopic signature.

- Environmental Monitoring: Used in studies assessing the degradation of aromatic amines in environmental samples.

- Pharmaceutical Research: Assists in tracing metabolic pathways and understanding drug interactions at a molecular level.

These applications leverage the unique properties imparted by the deuterium labeling, enhancing measurement accuracy and reliability .

Interaction studies involving 1-aminonaphthalene-d7 focus on its behavior in biological systems and chemical environments. For instance, research has shown that naphthylamines can interact with various enzymes and receptors, influencing their activity. The isotopic labeling allows for precise tracking of these interactions using NMR, providing insights into reaction mechanisms and metabolic pathways. Furthermore, studies on its interaction with nitrous acid have highlighted differences in reactivity compared to non-deuterated analogs .

Several compounds share structural similarities with 1-aminonaphthalene-d7. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 1-Aminonaphthalene | C10H9N | Parent compound; known mutagenic properties |

| 2-Aminonaphthalene | C10H9N | Amino group at position 2; different reactivity profile |

| N-Acetyl-1-aminonaphthalene | C11H11N | Acetylated form; used in various organic syntheses |

| 1-Naphthylamine | C10H9N | Non-deuterated version; widely studied for toxicity |

Uniqueness: The distinct feature of 1-aminonaphthalene-d7 lies in its isotopic labeling, which allows for enhanced analytical capabilities without altering the fundamental chemical behavior associated with naphthylamines. This makes it particularly valuable in research settings focused on reaction mechanisms and metabolic studies .

IUPAC Naming and Structural Classification

The International Union of Pure and Applied Chemistry designation for 1-aminonaphthalene-d7 is 2,3,4,5,6,7,8-heptadeuterionaphthalen-1-amine. This systematic nomenclature precisely indicates the positioning of deuterium atoms within the molecular framework, specifically at positions 2, 3, 4, 5, 6, 7, and 8 of the naphthalene ring system. The compound belongs to the broader classification of aromatic amines, specifically deuterated polycyclic aromatic hydrocarbons containing nitrogen functionality.

The structural classification places this compound within the category of stable isotope-labeled analytical standards. The molecule consists of a fused bicyclic aromatic system derived from naphthalene, with an amino group positioned at the 1-carbon of the ring structure. The systematic deuteration pattern preserves the electronic properties of the original compound while providing the mass differential necessary for analytical applications.

The molecular geometry maintains the planar configuration characteristic of naphthalene derivatives, with the amino group providing a site for potential hydrogen bonding interactions. The deuterium substitution pattern specifically targets the aromatic hydrogen atoms while preserving the amino functionality, ensuring that the compound retains its chemical reactivity profile while offering enhanced analytical utility.

Common Synonyms and Alternative Designations

1-Aminonaphthalene-d7 is recognized by several alternative names and designations across different chemical databases and commercial suppliers. The most frequently encountered synonym is 1-naphthylamine-d7, which represents a simplified nomenclature based on the parent compound's common name. Additional designations include alpha-naphthylamine-d7, reflecting the positional notation system that identifies the amino group placement relative to the fused ring junction.

Commercial suppliers and chemical databases also employ various descriptive designations such as heptadeuterionaphthalen-1-amine and d7-1-aminonaphthalene. The notation "(~2~H7)naphthalen-1-amine" represents another systematic approach to indicating the deuterium content, where the subscript notation specifies the isotopic composition. Some sources utilize the simplified designation "1-aminonaphthalene D7" to indicate the deuterium-labeled nature of the compound.

The variety of naming conventions reflects the compound's importance across different analytical and research applications, with each designation serving specific documentation or cataloging purposes within various scientific communities. These alternative names facilitate cross-referencing across different chemical databases and commercial sources while maintaining consistency in identification across diverse analytical applications.

Registry Numbers and Chemical Identifiers

1-Aminonaphthalene-d7 serves as a critical internal standard in various analytical methodologies, particularly in mass spectrometry applications where its isotopic signature provides reliable reference points for quantitative analysis. The compound's utility as an internal standard stems from its structural similarity to the analyte of interest while maintaining sufficient mass differential to enable clear distinction during analysis. This characteristic makes it invaluable for compensating for matrix effects and instrumental variations that can compromise analytical accuracy.

In tobacco smoke analysis, 1-aminonaphthalene-d7 is employed alongside other deuterated analogs as internal standards for quantification using negative chemical ionization gas chromatography-mass spectrometry operating in selective ion monitoring mode. The compound enables accurate determination of 1-aminonaphthalene concentrations in complex matrices by providing a stable reference point that undergoes similar extraction and ionization processes as the target analyte.

The use of 1-aminonaphthalene-d7 as an internal standard extends to environmental analysis and pharmaceutical testing, where precise quantification of aromatic amines is essential for regulatory compliance and quality control. The compound's isotopic stability and chemical similarity to target analytes ensure that it accurately reflects the behavior of the analyte throughout the analytical process, from sample preparation through final detection.

Advantages of Deuterated Analogs

Deuterated internal standards offer several distinct advantages over non-isotopic internal standards in analytical chemistry applications. The primary advantage lies in the ability to distinguish between the internal standard and the analyte of interest with exceptional precision, as the mass differential provided by deuterium incorporation enables clear separation during mass spectrometric analysis. This differentiation is crucial for accurate quantitative measurements in complex sample matrices.

Deuterated analogs provide superior compensation for matrix effects compared to structurally different internal standards. Since deuterated compounds exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, they undergo similar extraction efficiencies, chromatographic behavior, and ionization responses. This similarity ensures that variations in analytical conditions affect both the analyte and internal standard proportionally, enabling more accurate quantitative determinations.

The isotopic stability of deuterated compounds provides long-term analytical reliability, as deuterium incorporation is not subject to exchange under normal analytical conditions. This stability ensures consistent performance across extended analytical sequences and enables method validation procedures that require reproducible internal standard behavior. Additionally, deuterated internal standards enable method development and validation processes that demonstrate analytical robustness and reliability across diverse sample types and analytical conditions.

Table 2: Analytical Advantages of 1-Aminonaphthalene-d7

| Advantage Category | Specific Benefit |

|---|---|

| Mass Spectrometric Differentiation | Mass shift of +7 atomic mass units enables clear distinction from parent compound |

| Matrix Effect Compensation | Identical chemical behavior ensures proportional response to analytical conditions |

| Calibration Reference | Provides accurate reference points for instrument calibration |

| Method Validation | Enables robust analytical method development and validation procedures |

| Quantitative Analysis | Facilitates precise concentration determinations in complex matrices |

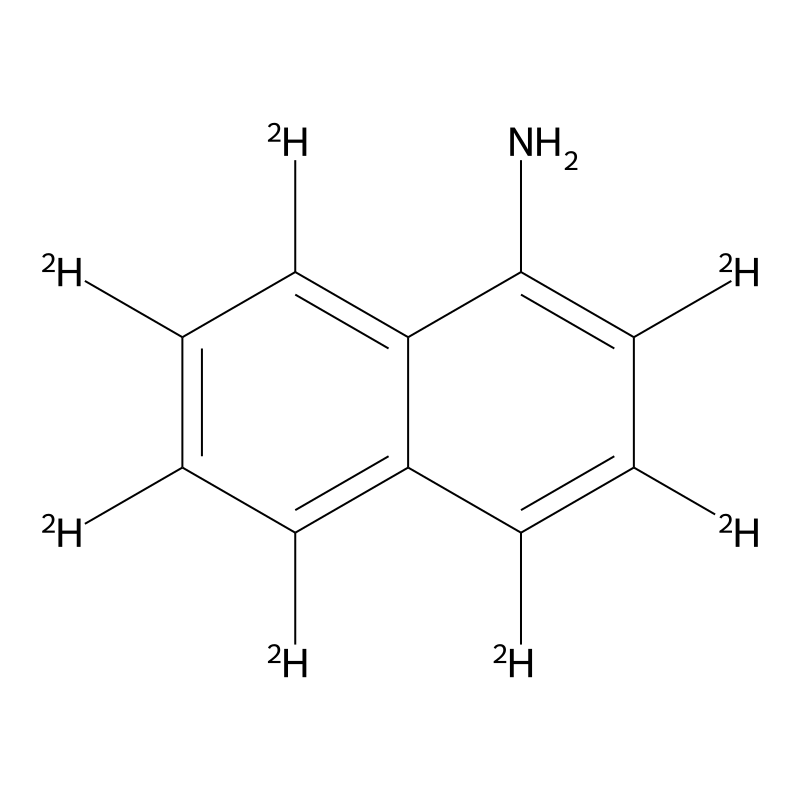

Molecular Structure

1-Aminonaphthalene-d7 represents a deuterated analog of 1-aminonaphthalene, where seven hydrogen atoms in the naphthalene ring system have been systematically replaced with deuterium atoms [1]. The compound maintains the fundamental aromatic amine structure with the molecular formula C₁₀H₂D₇N and a molecular weight of 150.23 g/mol [1] [3]. The Chemical Abstracts Service registry number for this deuterated compound is 78832-53-8 [1] [3] [9].

Deuterium Substitution Pattern

The deuterium substitution pattern in 1-aminonaphthalene-d7 follows a comprehensive labeling scheme where all seven aromatic hydrogen atoms are replaced with deuterium [1]. The SMILES notation [2H]c1c([2H])c([2H])c2c(N)c([2H])c([2H])c([2H])c2c1[2H] clearly illustrates the positioning of deuterium atoms throughout the naphthalene ring system [1]. This substitution pattern results in deuterium incorporation at positions 2, 3, 4, 5, 6, 7, and 8 of the naphthalene framework, while the amino group at position 1 retains its hydrogen atoms [14]. The isotopic purity typically achieves 98-99 atom percent deuterium with chemical purity of 98% [3] [14].

Bond Lengths and Angles

The naphthalene ring system in 1-aminonaphthalene exhibits characteristic aromatic bond lengths, with carbon-carbon distances ranging from 1.374 to 1.419 Å based on crystallographic studies of related naphthalene derivatives [21] [31]. The experimental determinations of bond lengths in naphthalene agree well with theoretical predictions, typically within 0.01 Å of calculated values [31]. In aromatic amines, the carbon-nitrogen bond length is characteristically shorter than in aliphatic systems due to partial double bond character arising from conjugation [33] [36]. The carbon-nitrogen bond in aromatic amines measures approximately 1.40 Å, compared to 1.47 Å in methylamine, reflecting the resonance stabilization [33].

The amino group geometry in 1-aminonaphthalene derivatives demonstrates pyramidal distortion at the nitrogen atom, with the nitrogen center positioned slightly out of the aromatic plane [16] [25]. The internal bond angles in the naphthalene ring system range from 117.9° to 120.9°, showing minor deviations from the ideal 120° due to ring strain effects [25] [27]. The carbon-nitrogen-hydrogen angles at the amino group typically measure approximately 116.9°, indicating the pyramidal character of the nitrogen center [32].

Conformational Analysis

High-resolution electronic spectroscopy studies of 1-aminonaphthalene reveal that the amino group adopts a pyramidally distorted conformation in the ground state [16]. The nitrogen atom exhibits pyramidal geometry with the amino group rotated approximately 20° about the carbon-nitrogen bond relative to the naphthalene plane [16]. This conformational preference reflects the balance between steric interactions and electronic conjugation effects within the molecular framework [16].

Upon electronic excitation to the first excited state, significant conformational changes occur, including reduction of the carbon-nitrogen bond length by approximately 0.2 Å and flattening of the amino group along both out-of-plane coordinates [16]. These structural modifications accompany the electronic transition and demonstrate the dynamic nature of the molecular geometry under different electronic states [16]. The conformational flexibility of the amino group plays a crucial role in determining the spectroscopic and photophysical properties of the compound [16].

Physical Properties

Melting and Boiling Points

1-Aminonaphthalene-d7 exhibits a melting point range of 48-50°C, which closely matches the melting point of the non-deuterated analog at 47-50°C [1] [17]. The boiling point remains at 301°C, identical to that of 1-aminonaphthalene, indicating minimal influence of deuterium substitution on these thermal properties [17] [7]. The consistency in melting and boiling points reflects the similar intermolecular forces and molecular packing arrangements between the deuterated and non-deuterated compounds [17].

Density and Appearance

The physical appearance of 1-aminonaphthalene-d7 is described as a solid material, consistent with the crystalline nature of the parent compound [1] [14]. Specific density values for the deuterated compound are not extensively reported in the literature, though the parent 1-aminonaphthalene exhibits a density of 1.114 g/mL at 25°C [5] [7]. The deuterated analog would be expected to have a slightly higher density due to the increased atomic mass of deuterium compared to hydrogen [19].

The compound appears as white to light-colored crystalline material, similar to 1-aminonaphthalene, which exists as white needle-like crystals that may develop coloration upon exposure to air [7]. The solid-state properties reflect the aromatic character and hydrogen bonding capabilities of the amino group [7].

Solubility Parameters

Solubility characteristics of 1-aminonaphthalene-d7 are expected to closely parallel those of the non-deuterated compound, given the minimal impact of deuterium substitution on molecular polarity and hydrogen bonding interactions [19]. The parent compound demonstrates limited water solubility at approximately 0.1698 g/100 mL and shows insolubility in pure water systems [5] [7]. Enhanced solubility occurs in organic solvents including hot water, alcohol, ether, methanol, acetonitrile, and methylene chloride [10] [7].

The compound exhibits moderate lipophilicity with a calculated LogP value of 2.17 for the parent structure [5]. Deuterium substitution typically results in minimal changes to lipophilicity, with reported differences of approximately -0.006 log units per deuterium atom [19]. The solubility profile supports applications in organic synthetic procedures and analytical methods where organic solvent systems are employed [10] [11].

Spectroscopic Characteristics

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-aminonaphthalene-d7 reveals a characteristic molecular ion peak at m/z 150, representing a mass shift of M+7 compared to the non-deuterated analog [1] [9]. This mass shift directly corresponds to the incorporation of seven deuterium atoms, each contributing an additional mass unit relative to hydrogen [1]. The isotopic distribution pattern shows the expected profile for a compound containing seven deuterium atoms with 92.33% d7 incorporation according to mass spectrometric analysis [14].

Fragmentation studies of related aromatic amines demonstrate typical cleavage patterns involving loss of the amino group and sequential ring fragmentation [12]. High-resolution mass spectrometry enables precise determination of elemental composition and confirmation of deuterium incorporation levels [12]. The mass spectrometric behavior serves as a definitive analytical tool for characterizing the extent and pattern of deuterium labeling [10] [20].

Nuclear Magnetic Resonance Spectral Features

Proton nuclear magnetic resonance spectroscopy of 1-aminonaphthalene-d7 exhibits dramatically reduced signal intensity for aromatic protons due to deuterium substitution at these positions [13] [14]. The remaining proton signals correspond primarily to the amino group protons, which appear in the expected chemical shift range for aromatic amines [13]. Deuterium nuclear magnetic resonance spectroscopy provides direct confirmation of deuterium incorporation, with seven distinct deuterium signals corresponding to the aromatic positions [14].

The parent 1-aminonaphthalene demonstrates characteristic aromatic proton patterns in the 7.2-7.8 ppm region, with amino group protons appearing around 4.0 ppm [13]. Integration ratios in the deuterated analog reflect the reduced proton count, providing quantitative assessment of deuteration efficiency [14]. The nuclear magnetic resonance data serves as primary evidence for structural confirmation and purity assessment [14].

Infrared and Raman Spectroscopic Profiles

Infrared spectroscopy of 1-aminonaphthalene-d7 reveals characteristic shifts in vibrational frequencies due to deuterium substitution [15]. Carbon-deuterium stretching vibrations appear at lower frequencies compared to carbon-hydrogen stretches, typically shifted by factors corresponding to the square root of the mass ratio [15]. The amino group stretching vibrations remain largely unaffected, appearing in the expected range for primary aromatic amines [15].

Raman spectroscopy provides complementary vibrational information, with deuterium substitution affecting ring breathing modes and other collective vibrational motions [15]. The spectroscopic profiles enable detailed analysis of molecular dynamics and vibrational coupling effects [15]. These techniques serve as valuable tools for characterizing deuterium incorporation and studying isotope effects on molecular vibrations [15].

Ultraviolet-Visible Absorption Properties

Ultraviolet-visible absorption spectroscopy of 1-aminonaphthalene demonstrates electronic transitions characteristic of aromatic amine systems [16] [18]. The compound exhibits absorption maxima corresponding to π-π* transitions within the extended aromatic system [18]. Electronic spectroscopy studies reveal that the primary electronic transition in 1-aminonaphthalene is red-shifted by nearly 2000 cm⁻¹ compared to naphthalene due to amino group conjugation [16].

The electronic absorption properties of 1-aminonaphthalene-d7 are expected to closely match those of the non-deuterated analog, as deuterium substitution has minimal impact on electronic energy levels [16] [19]. The absorption characteristics reflect the electronic structure and conjugation patterns within the aromatic amine framework [16]. These spectroscopic properties support applications in photochemical studies and electronic structure investigations [16].

Comparative Analysis with Non-deuterated 1-Aminonaphthalene

Physical Property Differences

Table 1: Basic Molecular Properties of 1-Aminonaphthalene-d7

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂D₇N | Sigma-Aldrich, LGC Standards |

| CAS Number | 78832-53-8 | Multiple sources |

| Molecular Weight (g/mol) | 150.23 | Sigma-Aldrich, LGC Standards |

| Exact Mass (Da) | 150.22800 | ChemSrc |

| Melting Point (°C) | 48-50 | Sigma-Aldrich, ChemSrc |

| Boiling Point (°C) | 301 | ChemSrc (literature) |

| Purity (% atom D) | 98-99 | LGC Standards |

| Chemical Purity (%) | 98 | Sigma-Aldrich |

| Mass Shift | M+7 | Sigma-Aldrich |

Table 2: Comparison of 1-Aminonaphthalene and 1-Aminonaphthalene-d7

| Property | 1-Aminonaphthalene | 1-Aminonaphthalene-d7 | Difference |

|---|---|---|---|

| Molecular Weight (g/mol) | 143.19 | 150.23 | +7.04 |

| Exact Mass (Da) | 143.073502 | 150.22800 | +7.154 |

| Melting Point (°C) | 47-50 | 48-50 | Minimal change |

| Boiling Point (°C) | 301 | 301 | No change |

| Mass Shift | M+0 | M+7 | +7 mass units |

| Isotope Effect | Reference compound | Deuterium isotope effect | Kinetic isotope effects |

The primary physical property differences between 1-aminonaphthalene and its deuterated analog center on molecular weight and mass-related characteristics [1] [5] [17]. The molecular weight increases from 143.19 g/mol to 150.23 g/mol, representing a 7.04 g/mol increment corresponding to the seven deuterium substitutions [1] [5]. Thermal properties including melting and boiling points remain essentially unchanged, indicating that deuterium substitution does not significantly alter intermolecular interactions or crystal packing arrangements [17] [7].

Chemical Behavior Variations

Deuterium substitution introduces kinetic isotope effects that influence reaction rates and chemical behavior [19] [20]. Primary deuterium kinetic isotope effects occur when carbon-deuterium bonds are cleaved during chemical reactions, typically resulting in rate ratios between 1 and 5 compared to carbon-hydrogen bond cleavage [19]. These effects become particularly significant in metabolic processes and enzyme-catalyzed reactions where carbon-hydrogen bond breaking represents the rate-limiting step [19].

The chemical stability of carbon-deuterium bonds exceeds that of carbon-hydrogen bonds by 1.2-1.5 kcal/mol, resulting in slower reaction rates for processes involving deuterium-containing positions [19]. This enhanced stability proves advantageous in analytical applications where 1-aminonaphthalene-d7 serves as an internal standard, providing consistent behavior throughout analytical procedures [10] [20]. The deuterium isotope effects enable distinctive analytical performance compared to the non-deuterated compound [20].

Spectroscopic Distinctions

Table 3: Spectroscopic Characteristics of 1-Aminonaphthalene-d7

| Technique | Key Features | Applications |

|---|---|---|

| Mass Spectrometry | M+7 mass shift, molecular ion at m/z 150 | Internal standard in analytical methods |

| ¹H NMR | Reduced aromatic H signals due to D substitution | Structural confirmation of deuteration pattern |

| Deuterium NMR | Seven deuterium signals from aromatic positions | Quantification of deuterium incorporation |

| UV-Visible | Similar absorption to non-deuterated analog | Electronic transition studies |

| IR Spectroscopy | C-D stretching at lower frequencies than C-H | Vibrational analysis |

| Raman Spectroscopy | Shifted vibrational modes due to deuterium | Molecular dynamics studies |

Spectroscopic distinctions between 1-aminonaphthalene and 1-aminonaphthalene-d7 provide definitive methods for compound identification and characterization [1] [13] [14]. Mass spectrometry offers the most direct distinction through the characteristic M+7 mass shift, enabling unambiguous identification of the deuterated analog [1] [9]. Nuclear magnetic resonance spectroscopy reveals dramatic differences in proton signal patterns, with virtual elimination of aromatic proton signals in the deuterated compound [13] [14].

General Synthetic Routes

From Deuterated Naphthalene Precursors

The synthesis of 1-Aminonaphthalene-d7 from deuterated naphthalene precursors represents one of the most straightforward synthetic approaches [1]. This method typically begins with naphthalene-d8 as the starting material, which undergoes nitration followed by reduction of the nitro group to afford the desired aminonaphthalene derivative [2]. The synthesis of naphthalene-d8 can be achieved through platinum on carbon-catalyzed deuteration under high pressure conditions, where naphthalene is treated with 5% platinum on carbon in heavy water at 80°C for 24 hours, yielding deuterated naphthalene in 85% yield with 95% deuterium conversion [1].

The nitration step utilizes conventional electrophilic aromatic substitution conditions, where naphthalene-d8 is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 1-position [2]. The reduction of 1-nitronaphthalene-d7 to 1-aminonaphthalene-d7 can be accomplished through various methods, including catalytic hydrogenation using palladium on carbon or chemical reduction with iron powder in acidic conditions [3]. This approach preserves the deuterium labeling throughout the synthetic sequence while providing good overall yields.

Alternative precursor-based approaches involve the synthesis of 1-aminonaphthalene-d7 from other deuterated aromatic building blocks [4]. The use of isoquinoline derivatives as precursors has been demonstrated, where nitrogen-to-carbon transmutation reactions facilitate the formation of substituted naphthalenes [4]. This methodology involves treating isoquinoline substrates with methylating agents followed by phosphonium ylide reactions to achieve the desired naphthalene structure with preserved deuterium labeling.

Direct Deuteration of 1-Aminonaphthalene

Direct deuteration of 1-aminonaphthalene offers an efficient route to 1-aminonaphthalene-d7 through hydrogen-deuterium exchange reactions [5] [6]. This approach utilizes the existing aminonaphthalene framework and selectively replaces hydrogen atoms with deuterium under controlled conditions. The method typically employs platinum on carbon or palladium on carbon catalysts in deuterium oxide medium to facilitate the isotope exchange [7].

The deuteration process can be enhanced through the use of isopropyl alcohol as a co-solvent, which serves as a hydrogen source for catalyst activation [6]. Under these conditions, platinum on carbon demonstrates high affinity toward aromatic nuclei, enabling efficient hydrogen-deuterium exchange at mild temperatures. The reaction proceeds through a self-activation mechanism where platinum is activated by in situ-generated hydrogen from alcohol dehydrogenation [8].

Electrochemical methods have emerged as promising alternatives for direct deuteration [9]. These approaches utilize specialized electrolyzer systems with palladium-based cathodes to facilitate deuterium incorporation from deuterium oxide. The method achieves high deuteration efficiency through controlled electron transfer processes and offers the advantage of operating under ambient conditions without requiring specialized high-pressure equipment [9].

Catalytic Exchange Reactions

Catalytic exchange reactions provide versatile approaches for introducing deuterium labels into 1-aminonaphthalene through various mechanistic pathways [10] [11]. Homogeneous palladium-catalyzed systems have shown particular effectiveness in achieving selective deuteration with excellent functional group tolerance [12]. These systems utilize zinc acetate as an additive to prevent catalyst poisoning and enable efficient deuterium incorporation from deuterium gas [10].

The catalytic exchange process involves the formation of palladium-aryl acetate intermediates that facilitate deuterium activation [13]. This mechanism enables complete isotope incorporation while maintaining chemoselectivity across diverse substrate classes [10]. The reaction conditions are typically mild, operating at room temperature or slightly elevated temperatures, making the process suitable for sensitive aromatic amine substrates.

Rhodium-based catalytic systems offer alternative pathways for deuteration, particularly for substrates containing carboxylic acid directing groups [14]. Cationic rhodium complexes demonstrate high activity in deuterium oxide as both deuterium source and solvent, enabling orthogonal deuteration patterns compared to other catalytic methods [14]. The selectivity of these systems can be tuned through ligand modification and reaction condition optimization.

Deuteration Techniques

Platinum/Carbon and Palladium/Carbon Catalysis

Platinum on carbon and palladium on carbon represent the most widely utilized heterogeneous catalysts for deuteration of aromatic compounds, including 1-aminonaphthalene [7] [5]. These catalysts demonstrate exceptional performance in hydrogen-deuterium exchange reactions due to their high affinity for aromatic systems and ability to facilitate C-H bond activation under mild conditions [6].

Platinum on carbon exhibits superior performance for aromatic deuteration compared to palladium on carbon, particularly in terms of reaction rate and deuterium incorporation efficiency [7]. The catalyst operates through a mechanism involving coordination of the aromatic substrate to the platinum surface, followed by C-H bond cleavage and subsequent C-D bond formation [15]. The reaction can be conducted in continuous-flow systems using platinum on carbon beads, enabling efficient deuteration within 60 seconds of substrate contact time [15] [16].

The optimization of platinum and palladium catalyzed deuteration involves careful selection of reaction conditions including temperature, solvent composition, and catalyst loading [5]. Mixed catalyst systems combining both platinum on carbon and palladium on carbon have demonstrated enhanced efficiency compared to individual catalyst use [7]. The synergistic effect results from complementary activation mechanisms that broaden the scope of deuterable positions within the aromatic framework.

Temperature control plays a critical role in determining deuteration selectivity and efficiency [5]. Lower temperatures favor selective deuteration while minimizing side reactions, whereas elevated temperatures promote more extensive deuterium incorporation but may compromise selectivity [17]. The optimal temperature range for 1-aminonaphthalene deuteration typically falls between 80-120°C depending on the specific catalyst system employed.

Acid-Catalyzed Exchange Methods

Acid-catalyzed hydrogen-deuterium exchange represents an important class of deuteration methods that operate through protonation-mediated mechanisms [18] [19]. These approaches utilize Brønsted acids or superacids to activate aromatic C-H bonds toward deuterium exchange with deuterium oxide or other deuterium sources [18]. The methodology is particularly effective for electron-rich aromatic systems such as aminonaphthalenes.

Superacid-catalyzed deuteration employs strong acid catalysts such as trityl tetrakis(pentafluorophenyl)borate to generate superacidic deuterium species in situ [18]. The process achieves high deuteration efficiency, up to 99%, with excellent functional group compatibility [18]. The mechanism involves electrophilic aromatic substitution where the superacid activates deuterium oxide toward electrophilic attack on the aromatic ring.

Milder acid-catalyzed conditions can be achieved using conventional Brønsted acids in combination with deuterium oxide [19]. These methods are particularly suitable for compounds containing acid-sensitive functional groups and offer good scalability for preparative applications [19]. The reaction proceeds through reversible protonation of the aromatic system, facilitating hydrogen-deuterium exchange through equilibrium processes.

The selectivity of acid-catalyzed deuteration can be influenced by the electron density distribution within the aromatic system [20]. For 1-aminonaphthalene, the amino group serves as an activating substituent that directs deuteration to specific ring positions through electronic effects [20]. This inherent selectivity can be exploited to achieve regioselective deuteration patterns.

Position-Selective Deuteration Strategies

Position-selective deuteration of 1-aminonaphthalene requires careful consideration of electronic and steric factors that influence the regioselectivity of hydrogen-deuterium exchange [20] [21]. The amino group in 1-aminonaphthalene acts as an ortho-para directing group, influencing the distribution of deuterium incorporation across the naphthalene ring system [5].

Photoexcitation-mediated deuteration offers unique selectivity patterns that are orthogonal to conventional thermal processes [20]. Under UV irradiation in deuterated hexafluoroisopropanol, excited-state aromatic compounds exhibit altered electronic distributions that favor deuteration at positions typically inaccessible through ground-state chemistry [20]. This approach enables selective deuteration at distal positions within the naphthalene framework.

Metal-catalyzed directed deuteration utilizes coordination of the amino group to transition metal catalysts to achieve position-selective isotope exchange [11]. Palladium-catalyzed systems with appropriate ligands can direct deuteration to specific positions through chelation-controlled mechanisms [11]. The selectivity can be further enhanced through ligand design and optimization of reaction conditions.

Kinetic isotope effects play important roles in determining selectivity patterns during deuteration [21]. Primary kinetic isotope effects favor initial deuteration at the most reactive sites, while secondary effects influence the subsequent distribution of deuterium incorporation [21]. Understanding these effects enables rational design of deuteration protocols to achieve desired isotope distribution patterns.

Purification and Isolation

Chromatographic Separation Approaches

Chromatographic methods provide essential tools for purification and analysis of deuterated 1-aminonaphthalene derivatives [22] [23]. Gas chromatography offers particular advantages for separating isotopologues based on their different physical properties resulting from isotope substitution [22]. The separation efficiency depends on the stationary phase selection, with polar phases generally showing superior performance for deuterated aromatic amines.

High-performance liquid chromatography enables separation of deuterated compounds from their protiated counterparts through differences in retention behavior [23]. The isotope effect in liquid chromatography results from subtle differences in intermolecular interactions between deuterated and non-deuterated molecules with the stationary phase [24]. Normal-phase chromatographic systems typically provide better separation efficiency compared to reversed-phase systems for aromatic amine derivatives.

The optimization of chromatographic separation requires systematic evaluation of multiple parameters including mobile phase composition, flow rate, and temperature [22]. Ionic liquid stationary phases have shown exceptional performance in separating isotopologues due to their unique solvation properties and ability to discriminate between isotopic variants [22]. These phases offer advantages in terms of selectivity and peak resolution for complex isotopologue mixtures.

Specialized chromatographic techniques such as supercritical fluid chromatography provide alternative separation mechanisms that can be advantageous for thermally sensitive deuterated compounds [25]. The unique properties of supercritical carbon dioxide as a mobile phase enable efficient separation while minimizing thermal degradation risks.

Recrystallization Techniques

Recrystallization serves as a primary purification method for solid deuterated compounds, enabling removal of impurities and enhancement of isotopic purity [26] [27]. The technique relies on differential solubility between the desired deuterated product and impurities in selected solvents [26]. For 1-aminonaphthalene-d7, appropriate solvent selection is crucial for achieving high recovery yields while maintaining deuterium content.

The recrystallization process for deuterated compounds requires careful consideration of potential isotope exchange during the purification procedure [28]. The use of deuterated solvents may be necessary to prevent back-exchange of deuterium with protium from the crystallization medium [28]. Alternative approaches involve conducting recrystallization under anhydrous conditions to minimize exchange opportunities.

Temperature control during recrystallization affects both the purity and crystal morphology of the final product [27]. Slow cooling rates generally favor formation of larger, more pure crystals but may extend processing times [26]. The optimization of cooling profiles enables achievement of desired crystal properties while maintaining process efficiency.

Single crystal structure analysis of deuterated compounds reveals minimal structural differences compared to non-deuterated analogs [28]. X-ray crystallographic studies of deuterated flurbiprofen demonstrated less than 1% difference in unit cell parameters compared to the protiated compound, indicating that deuteration does not significantly alter crystal packing arrangements [28].

Analytical Verification Methods

Analytical verification of deuterated 1-aminonaphthalene requires multiple complementary techniques to confirm both structural integrity and isotopic purity [29] [30]. High-resolution mass spectrometry provides the most direct method for determining molecular composition and isotope distribution [29]. Electrospray ionization coupled with high-resolution mass spectrometry enables rapid characterization with minimal sample consumption requirements.

Nuclear magnetic resonance spectroscopy offers comprehensive structural verification through both proton and deuterium NMR analysis [31] [32]. Proton NMR reveals the extent of deuteration through disappearance of corresponding proton signals, while deuterium NMR directly confirms deuterium incorporation and provides information about isotope distribution [32]. The integration of NMR signals enables quantitative determination of deuteration levels with high precision.

Infrared spectroscopy provides additional structural confirmation through characteristic C-D stretching frequencies that are distinct from C-H stretches [30]. The isotope shift in vibrational frequencies enables identification of deuterated positions and assessment of deuteration completeness [30]. This technique is particularly useful for routine quality control applications due to its speed and simplicity.

The combination of multiple analytical methods ensures comprehensive characterization and validation of deuterated products [30]. Liquid chromatography coupled with high-resolution mass spectrometry enables separation and individual analysis of isotopologues within complex mixtures [30]. This approach is essential for products containing multiple deuterated sites where isotope distribution may vary.

Quality Control Parameters

Isotopic Purity Assessment

Isotopic purity represents the most critical quality parameter for deuterated compounds, reflecting the extent of deuterium incorporation at intended positions [33] [29]. The measurement requires sophisticated analytical techniques capable of distinguishing between different isotopologues within the sample [29]. Mass spectrometry provides the gold standard for isotopic purity determination through direct measurement of isotope ratios.

The calculation of isotopic enrichment involves analysis of mass spectral isotope patterns and integration of corresponding peaks [33]. For compounds with multiple deuterated sites, the isotope distribution follows binomial expansion patterns that can be used to determine site-specific enrichment levels [33]. Commercial deuterated compounds typically specify minimum isotopic purity levels, commonly 98 atom % deuterium or higher [34] [35].

Nuclear magnetic resonance methods offer alternative approaches for isotopic purity assessment, particularly for compounds where mass spectrometry may be challenging [36] [31]. Quantitative deuterium NMR enables direct measurement of deuterium content through integration of deuterium signals compared to internal standards [36]. This approach provides site-specific information about deuterium distribution within the molecule.

The isotopic purity specification must account for the intended application of the deuterated compound [34]. For analytical applications requiring high precision, isotopic purities exceeding 99% may be necessary, while other applications may accept lower purity levels [34]. The cost-benefit relationship between isotopic purity and intended use guides specification development.

Chemical Purity Determination

Chemical purity assessment involves identification and quantification of non-deuterated impurities that may be present in the final product [37] [38]. These impurities can arise from incomplete reactions, side products, or decomposition processes during synthesis or storage [38]. High-performance liquid chromatography provides the primary analytical method for chemical purity determination.

The development of analytical methods for chemical purity requires consideration of potential impurity structures and their chromatographic behavior [37]. Method validation involves demonstration of selectivity, sensitivity, and quantitative accuracy across expected impurity concentration ranges [37]. Forced degradation studies help identify potential degradation products that may appear during storage.

Spectroscopic methods including infrared and nuclear magnetic resonance provide complementary information about chemical purity [38]. These techniques can detect structural impurities that may not be resolved by chromatographic methods [38]. The integration of multiple analytical approaches ensures comprehensive purity assessment.

Acceptance criteria for chemical purity depend on the intended application and regulatory requirements [37]. Pharmaceutical applications typically require chemical purities exceeding 95%, while research applications may accept lower purity levels depending on the specific use [37]. The establishment of appropriate specifications balances quality requirements with economic considerations.

Stability Considerations

Stability assessment of deuterated 1-aminonaphthalene involves evaluation of both chemical stability and isotopic stability under various storage and handling conditions [39] [40]. Chemical stability encompasses resistance to oxidation, hydrolysis, and other degradation pathways that may compromise product integrity [39]. Aromatic amines are particularly susceptible to oxidative degradation, requiring careful evaluation of stability parameters.

The kinetic isotope effect resulting from deuterium substitution can influence the stability profile compared to non-deuterated analogs [40] [41]. Carbon-deuterium bonds exhibit greater stability compared to carbon-hydrogen bonds due to lower zero-point vibrational energy [41]. This enhanced stability can result in improved resistance to metabolic degradation and extended shelf life.

Storage conditions significantly impact the stability of deuterated compounds [42]. Light exposure, elevated temperatures, and atmospheric moisture can accelerate degradation processes [42]. Appropriate storage conditions typically involve refrigerated temperatures, protection from light, and inert atmosphere packaging [35]. The selection of packaging materials must consider potential interactions with the deuterated compound.

Isotopic stability involves assessment of deuterium retention under various environmental conditions [43]. Hydrogen-deuterium exchange can occur in the presence of protic solvents or elevated temperatures, potentially reducing isotopic purity over time [43]. Stability studies evaluate these exchange processes and establish appropriate storage and handling protocols to maintain isotopic integrity.